

Application Note: Precision Quantitation of 10-PAHSA using Isotope Dilution LC-MS/MS

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Compound of Interest

Compound Name: 10-PAHSA-d31

Cat. No.: B1164621

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Part 1: Executive Summary & Scientific Rationale

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by Yore et al. revealed a new class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing effects.[1][2][3][4] Among these, 10-PAHSA is a critical isomer. However, quantifying FAHFAs is challenging due to:

- **Isomeric Complexity:** 10-PAHSA is isobaric with 5-, 9-, and 12-PAHSA.[1][2] Mass spectrometry alone cannot distinguish them; chromatographic resolution is required.[1][3]
- **Low Abundance:** Endogenous levels are often in the nanomolar range, requiring enrichment.[3]
- **Lipophilicity:** Significant non-specific binding to plastics and suppression by triglycerides.[1][3]

The Solution: This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) using **10-PAHSA-d31**.[2][3] The d31 isotopologue (deuterated palmitic acid moiety) serves as the ideal internal standard (IS) because it co-extracts and co-ionizes with the analyte, correcting for extraction efficiency losses and matrix-induced ionization suppression.[1][2][3]

Part 2: Experimental Design & Workflow

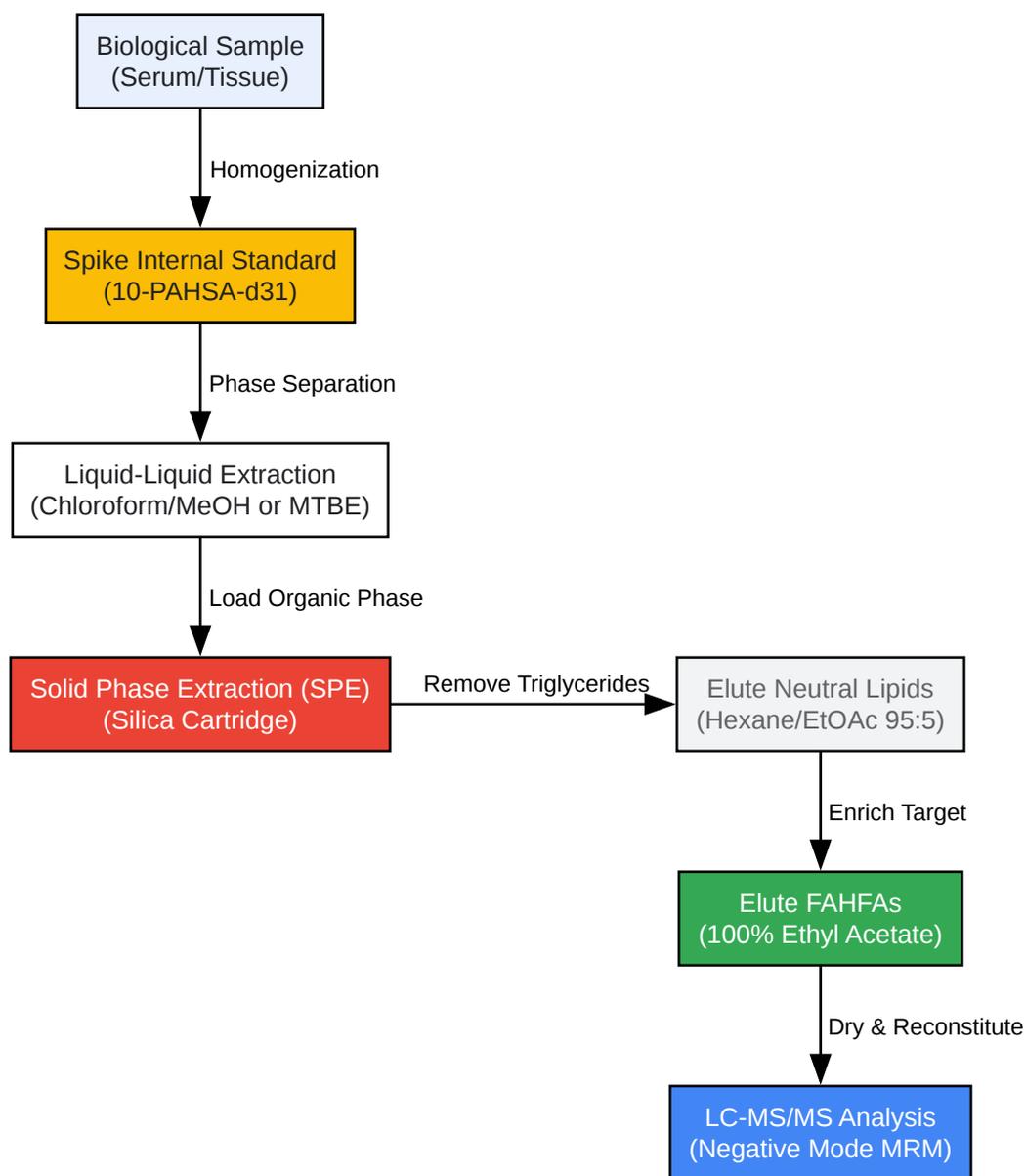
The "Self-Validating" Logic

To ensure data trustworthiness, this protocol incorporates three checkpoints:

- IS Area Stability: The d31 signal monitors extraction consistency across all samples.[3]
- Retention Time Locking: The d31 standard marks the exact elution window for 10-PAHSA, preventing misidentification of the neighboring 9-PAHSA isomer.
- Surrogate Matrix Correction: Standard curves are built in a surrogate matrix (e.g., PBS/BSA) to mimic the lipophilic environment without endogenous background interference.[1][2][3]

Workflow Visualization

The following diagram outlines the critical path from sample to data, emphasizing the removal of neutral lipids which is crucial for sensitivity.



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Caption: Workflow for FAHFA enrichment. The SPE step is critical to remove triglycerides that suppress ionization of 10-PAHSA.[1]

Part 3: Reagents & Standard Preparation[2][3]

Critical Materials

- Analyte: 10-PAHSA (Cayman Chem Item No. 1636134-73-0 or equivalent).[1][2][3][5]

- Internal Standard: **10-PAHSA-d31** (Cayman Chem Item No. 19973).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) Note: The d31 label is on the palmitic acid chain.[\[1\]](#)[\[7\]](#)
- Solvents: LC-MS grade Methanol, Water, Acetonitrile, Isopropanol, Chloroform.[\[3\]](#)
- Surrogate Matrix: 0.5% Fatty Acid-Free BSA in PBS (mimics plasma protein binding).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Stock Solution Protocol

CAUTION: FAHFAs stick to plastic. Use glass vials and glass inserts for all standard preparations.[\[1\]](#)

- Primary Stock (1 mg/mL): Dissolve 10-PAHSA and **10-PAHSA-d31** separately in Methyl Acetate or Methanol. Store at -80°C.
- Working IS Solution (200 nM): Dilute the **10-PAHSA-d31** stock into Methanol. This will be spiked into every sample and standard.
- Standard Curve Working Solutions: Create a serial dilution of native 10-PAHSA in Methanol (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM).[\[2\]](#)[\[3\]](#)

Preparation of the Standard Curve

We use a Surrogate Matrix approach to establish the curve.

Tube ID	Native 10-PAHSA Conc. [1][2][3] (nM)	Volume of Native Std (µL)	Volume of Surrogate Matrix (µL)	Volume of IS Spike (µL)
Blank	0	10 (MeOH only)	100	10
Std 1	1	10	100	10
Std 2	5	10	100	10
Std 3	10	10	100	10
Std 4	50	10	100	10
Std 5	100	10	100	10
Std 6	500	10	100	10
Std 7	1000	10	100	10

Note: The "Volume of IS Spike" must be identical for standards and biological samples.

Part 4: Extraction Protocol (LLE + SPE)

This dual-extraction method is required to separate FAHFAs from the bulk lipidome (Triglycerides/Phospholipids).[1][2][3]

Step 1: Liquid-Liquid Extraction (Modified Bligh-Dyer)

- Add 10 µL of IS Working Solution to 100 µL of sample (Standard or Tissue Homogenate).[1][2][3]
- Add 400 µL Ice-cold Methanol. Vortex 10s.
- Add 200 µL Chloroform. Vortex 30s.
- Add 200 µL Water. Vortex 30s.
- Centrifuge at 3,000 x g for 10 min at 4°C.
- Collect the lower organic phase (Chloroform layer) into a glass tube.[1][2][3]

- Dry under Nitrogen gas.[1][3][8][9][10]

Step 2: Silica SPE Enrichment (Critical for Sensitivity)[1][2][3]

- Reconstitute dried extract in 200 μ L Chloroform.
- Condition a Silica SPE Cartridge (100 mg) with 3 mL Hexane.
- Load sample.[1][3]
- Wash (Remove Neutral Lipids): Elute with 2 mL of Hexane/Ethyl Acetate (95:5). Discard this fraction.
- Elute (Collect FAHFAs): Elute with 2 mL of Ethyl Acetate. Collect this fraction.
- Dry under Nitrogen and reconstitute in 100 μ L Methanol for LC-MS.

Part 5: LC-MS/MS Methodology

Chromatographic Conditions

Separation of 10-PAHSA from 9-PAHSA is the primary challenge.[1][2] A C18 column with high surface coverage is required.[3]

- System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1][2][3]
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m).[1][2][3][9]
- Mobile Phase A: Water (5 mM Ammonium Acetate).[1][2][3][9]
- Mobile Phase B: 95:5 Acetonitrile:Water (5 mM Ammonium Acetate).[1][2][3]
- Flow Rate: 0.25 mL/min.[3]
- Gradient:
 - 0-2 min: 60% B[1][2][3]

- 2-14 min: 60% -> 100% B (Linear gradient)[1][2][3]
- 14-17 min: 100% B (Wash)[1][2][3]
- 17.1 min: 60% B (Re-equilibration)[1][2][3]

Mass Spectrometry Settings (Triple Quadrupole)

- Ionization: Electrospray Ionization (ESI) Negative Mode.[1][2][3]
- Mode: Multiple Reaction Monitoring (MRM).[1][2][3][9][11]

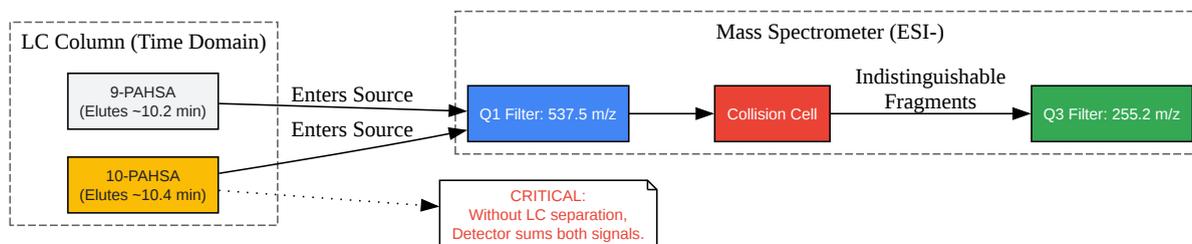
MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Dwell Time (ms)	Rationale
10-PAHSA	537.5	255.2	28	50	Quantifier (Palmitate)
10-PAHSA	537.5	281.3	26	50	Qualifier (HSA-H2O)
10-PAHSA-d31	568.7	286.4	28	50	Internal Standard

Note on d31 Transition: The Precursor is shifted by +31 Da ($537.5 + 31 \approx 568.5$).[1][2][3] The Product ion is d31-Palmitate ($255.2 + 31 \approx 286.2$).[2][3] Fine-tune these exact masses on your specific instrument.

Isomer Separation Logic

The following diagram illustrates why chromatographic resolution is non-negotiable. 10-PAHSA and 9-PAHSA have identical masses.[1][2]



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Caption: Isomer Interference. 9-PAHSA and 10-PAHSA share the same MRM transition. They must be separated by time (Retention Time) to be quantified individually.

Part 6: Data Analysis & Calculation

Calibration Curve Construction

- Integrate the peak area for 10-PAHSA (Native) at its specific retention time.^{[1][2][3]}

- Integrate the peak area for **10-PAHSA-d31** (IS).^{[2][3]}

- Calculate the Response Ratio:

^{[1][2][3]}

- Plot Ratio (Y-axis) vs. Concentration (X-axis).^{[1][2][3]}

- Apply a linear regression with

or

weighting to improve accuracy at the lower end of the curve.

Acceptance Criteria

- Linearity:

.^[1]^[3]

- Accuracy: Back-calculated standards should be within $\pm 15\%$ of nominal value ($\pm 20\%$ for LLOQ).
- IS Variation: The peak area of **10-PAHSA-d31** in samples should not deviate $>30\%$ from the average IS area in the standards. A large drop indicates matrix suppression or extraction failure.^[3]

References

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